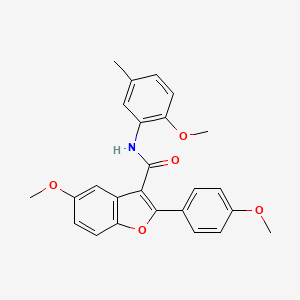

5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Description

5-Methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by multiple methoxy and methyl substituents. Its molecular formula is C₂₅H₂₃NO₅ (molar mass: 417.46 g/mol), featuring a benzofuran core substituted at positions 2 and 5 with 4-methoxyphenyl and methoxy groups, respectively. The amide nitrogen is bonded to a 2-methoxy-5-methylphenyl group.

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C25H23NO5/c1-15-5-11-22(30-4)20(13-15)26-25(27)23-19-14-18(29-3)10-12-21(19)31-24(23)16-6-8-17(28-2)9-7-16/h5-14H,1-4H3,(H,26,27) |

InChI Key |

SUEXOMYQSNIDLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” typically involves multiple steps, including the formation of the benzofuran core, introduction of methoxy groups, and subsequent functionalization to form the carboxamide moiety. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens, nucleophiles, under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Solubility and Binding: The target compound’s methoxy groups enhance hydrophilicity compared to halogenated analogs (e.g., HCV inhibitors in ), which rely on fluorine for lipophilicity and electronegativity.

Core Structure Differences :

- Benzofuran vs. Benzimidazole : The benzimidazole derivative in features a fused aromatic system with a nitrogen atom, enabling stronger π-π stacking and hydrogen bonding compared to benzofurans. This could enhance binding to enzymes like kinases or polymerases.

- Benzamide vs. Benzofuran Carboxamide : Rip-B lacks the benzofuran oxygen heterocycle, reducing planarity and possibly weakening intercalation with biological targets.

Halogenated analogs (e.g., ) require specialized reagents for introducing bromo/chloro groups, increasing synthetic difficulty.

Biological Implications :

- HCV inhibitors () utilize fluorophenyl groups for strong hydrophobic interactions with viral polymerase palm domains. The target compound’s methoxy-substituted phenyl may favor interactions with polar residues in different targets.

- The absence of halogens in the target compound could reduce off-target toxicity compared to halogenated derivatives .

Biological Activity

5-Methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C27H27N3O4S2. It features a complex structure with multiple methoxy groups and a benzofuran core, which may contribute to its biological properties.

Pharmacological Activity

1. Dopamine Receptor Agonism

Research indicates that compounds structurally related to this compound exhibit selective agonistic activity towards dopamine receptors, particularly the D3 receptor. A study highlighted that certain derivatives can promote β-arrestin translocation and G protein activation, suggesting potential neuroprotective effects against dopaminergic neuron degeneration .

2. Antimicrobial Activity

Preliminary studies have suggested that related compounds exhibit antimicrobial properties. For instance, modifications in the phenyl ring structure have been shown to enhance antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 4.69 to 156.47 µM for different bacterial species .

3. Antifungal Activity

In addition to antibacterial effects, some derivatives demonstrate antifungal activity, particularly against Candida species, with MIC values indicating moderate effectiveness .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the interaction with dopamine receptors plays a crucial role in its neuroprotective effects. Molecular modeling studies suggest that the compound may bind selectively to D3 receptors, potentially influencing downstream signaling pathways involved in neuroprotection and neurotransmission .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.